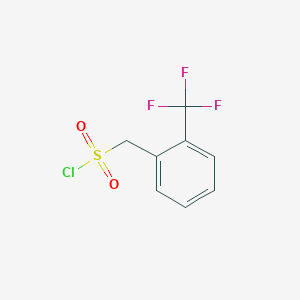

2-Trifluoromethylbenzylsulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFCAUGRAMHQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375779 | |

| Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85952-32-5 | |

| Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Trifluoromethylbenzylsulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Trifluoromethylbenzylsulfonyl chloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Trifluoromethyl)benzenesulfonyl chloride. The information is intended to support researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

Chemical and Physical Properties

2-(Trifluoromethyl)benzenesulfonyl chloride is an ortho-substituted benzenesulfonyl chloride, notable for the presence of a trifluoromethyl group.[1] This functional group significantly influences the compound's reactivity and the properties of its derivatives. The compound is a colorless to light yellow liquid or solid, depending on the ambient temperature, and is sensitive to moisture.[2][3]

Quantitative Data Summary

The key physical and chemical properties of 2-(Trifluoromethyl)benzenesulfonyl chloride are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 776-04-5 | [1][3][4][5] |

| Molecular Formula | C₇H₄ClF₃O₂S | [2][3][4] |

| Molecular Weight | 244.62 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Melting Point | 25 °C | [2] |

| Boiling Point | 133-135 °C at 14 mmHg | [2][4][5] |

| Density | 1.585 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n²⁰/D) | 1.503 | [2][4][5] |

| Flash Point | 137.0 °C (278.6 °F) - closed cup | [1][4][5] |

| Purity | ≥97% (Assay by GC) | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(Trifluoromethyl)benzenesulfonyl chloride. Below is a summary of available and expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed spectrum is not provided in the search results, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of 2-(Trifluoromethyl)benzenesulfonyl chloride.[3] Based on the structure, the following proton signals are expected in the aromatic region of the ¹H NMR spectrum:

-

A complex multiplet pattern between approximately 7.5 and 8.2 ppm, corresponding to the four protons on the benzene ring. The ortho-substitution pattern and the presence of the electron-withdrawing trifluoromethyl and sulfonyl chloride groups would lead to distinct chemical shifts for each aromatic proton.

For ¹³C NMR spectroscopy, one would expect to observe signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon attached to the sulfonyl chloride group would also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Trifluoromethyl)benzenesulfonyl chloride would exhibit characteristic absorption bands for the sulfonyl chloride and trifluoromethyl functional groups. Key expected peaks include:

-

Strong S=O stretching vibrations: Typically observed in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.

-

Strong C-F stretching vibrations: Expected in the region of 1100-1350 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-(Trifluoromethyl)benzenesulfonyl chloride would show a molecular ion peak (M⁺) at m/z 244, with an M+2 isotope peak characteristic of a chlorine-containing compound. PubChem lists major fragment ions at m/z values of 209, 145, and 130. The fragmentation pattern would likely involve the loss of chlorine (Cl·), sulfur dioxide (SO₂), and the trifluoromethyl group (CF₃·).

Chemical Reactivity and Applications

2-(Trifluoromethyl)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[4]

Sulfonamide Synthesis

The compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the resulting molecules.

The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient use of 2-(Trifluoromethyl)benzenesulfonyl chloride. The following are representative protocols for its synthesis and a key reaction.

Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride

While direct synthesis protocols for this specific compound are not detailed in the search results, a common and effective method for preparing arylsulfonyl chlorides is through the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide. The following is a representative procedure adapted from the synthesis of a similar compound.

Workflow for Synthesis via Diazotization

Caption: Workflow for the synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride.

Detailed Methodology:

-

Diazotization: 2-(Trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between -5 and 5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional hour after the addition is complete to ensure full formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of copper(I) chloride is added.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride mixture. The reaction is typically exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete, the mixture is poured into ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane or ether). The organic layers are combined, washed with water and brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

-

Purification: The crude product can be further purified by vacuum distillation.

General Protocol for Sulfonamide Synthesis

The following is a general procedure for the reaction of 2-(Trifluoromethyl)benzenesulfonyl chloride with a primary amine.

Detailed Methodology:

-

Reaction Setup: A primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are dissolved in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of 2-(Trifluoromethyl)benzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.

Safety and Handling

2-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage.[1][3] It is also suspected of causing genetic defects.[3] The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and HCl.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][4][5]

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2] Keep the container tightly sealed.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult original research articles and safety data sheets for complete and up-to-date information.

References

- 1. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Trifluoromethylbenzylsulfonyl Chloride for Advanced Research and Development

For Immediate Release

This technical guide provides an in-depth overview of 2-Trifluoromethylbenzylsulfonyl chloride, a key reagent in modern medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, structure, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification

Compound Name: this compound CAS Number: 85952-32-5 Synonyms: (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride

Physicochemical and Structural Data

This compound is a versatile organosulfur compound valued for the presence of the trifluoromethyl group, which enhances the biological activity and metabolic stability of derivative molecules.[1][2]

| Property | Value | Reference |

| Molecular Formula | C8H6ClF3O2S | [3] |

| Molecular Weight | 258.65 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typical) | |

| Solubility | Soluble in various organic solvents | |

| Storage Conditions | Store in a cool, dry place, away from moisture |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidative chlorination of the corresponding 2-trifluoromethylbenzyl thiol. Several methods for the conversion of thiols to sulfonyl chlorides have been reported, offering pathways that can be adapted for this specific synthesis.[4][5][6]

General Synthetic Workflow

A plausible synthetic route involves a two-step process starting from 2-trifluoromethylbenzyl bromide, which is first converted to the thiol, followed by oxidative chlorination.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Methods)

This protocol is a representative example adapted from established methods for the synthesis of sulfonyl chlorides from thiols.[4][5][6]

Step 1: Synthesis of 2-Trifluoromethylbenzyl Thiol

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-trifluoromethylbenzyl bromide (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in DMF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-trifluoromethylbenzyl thiol.

Step 2: Oxidative Chlorination to this compound

-

In a well-ventilated fume hood, dissolve the crude 2-trifluoromethylbenzyl thiol (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid.

-

Cool the solution to 0-5 °C.

-

Slowly introduce the chlorinating and oxidizing agents. A common method involves bubbling chlorine gas through the solution or the dropwise addition of sulfuryl chloride (SO₂Cl₂) (2.5-3 equivalents). Alternatively, a mixture of hydrogen peroxide and hydrochloric acid can be used.[5]

-

Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture into ice water to quench any unreacted reagents.

-

Extract the product with a solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical research, primarily for the synthesis of sulfonamides. The trifluoromethyl group is known to enhance several key properties of drug candidates.[1][2]

Key Advantages of the Trifluoromethyl Group in Drug Design:

-

Increased Lipophilicity: Facilitates improved membrane permeability and oral bioavailability.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life.

-

Modified Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific binding to target proteins.

Synthesis of Trifluoromethylated Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.

Caption: Logical workflow for the synthesis of sulfonamides.

Trifluoromethylated sulfonamides are present in a wide range of biologically active compounds, including diuretics, anticonvulsants, and anti-inflammatory agents. The incorporation of the 2-trifluoromethylbenzylsulfonyl moiety can be a key step in the lead optimization phase of drug discovery, aiming to improve the potency, selectivity, and pharmacokinetic profile of a drug candidate.

Conclusion

This compound is a specialty chemical with significant utility in the synthesis of complex organic molecules for the pharmaceutical industry. Its value is derived from the strategic incorporation of a trifluoromethyl group, which can impart desirable properties to drug candidates. The synthetic routes to this reagent are accessible, and its reactivity with amines to form sulfonamides is a well-established and powerful tool in medicinal chemistry. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery and development endeavors.

References

- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride,(CAS# 85952-32-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 6. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Trifluoromethylbenzylsulfonyl Chloride for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and reactive properties of 2-Trifluoromethylbenzylsulfonyl chloride, this guide provides essential data and procedural insights for its application in synthetic chemistry and pharmaceutical research.

Introduction

This compound, with the CAS number 85952-32-5, is a versatile organosulfur compound of significant interest to the fields of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group on the benzyl moiety, imparts unique electronic properties that enhance its reactivity and make it a valuable reagent for the synthesis of complex organic molecules. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its physical and chemical characteristics, synthesis, and applications, particularly in the formation of sulfonamide derivatives.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and effective use in experimental settings. The available data for this compound are summarized below.

Physical Properties

Quantitative physical data for this compound is limited in publicly available literature. The following table summarizes the reported values.

| Property | Value | Source |

| Appearance | White solid | Chem-Impex[1] |

| Molecular Formula | C8H6ClF3O2S | BOC Sciences[] |

| Molecular Weight | 258.65 g/mol | BOC Sciences[] |

| Boiling Point | 281.4°C at 760 mmHg | BOC Sciences[] |

| Density | 1.506 g/cm³ | BOC Sciences[] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the electrophilic nature of the sulfonyl chloride group and the influence of the electron-withdrawing trifluoromethyl substituent.

Structure and Nomenclature:

-

IUPAC Name: (2-(Trifluoromethyl)phenyl)methanesulfonyl chloride[]

-

CAS Number: 85952-32-5[3]

-

Molecular Formula: C8H6ClF3O2S[3]

-

InChI Key: RFFCAUGRAMHQSO-UHFFFAOYSA-N[]

Reactivity and Stability:

Sulfonyl chlorides are generally reactive compounds that serve as excellent electrophiles. The presence of the trifluoromethyl group on the benzene ring in this compound is expected to enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[4] This heightened reactivity is advantageous in reactions such as sulfonamide formation.

General stability considerations for sulfonyl chlorides include:

-

Moisture Sensitivity: Sulfonyl chlorides can react with water, leading to hydrolysis to the corresponding sulfonic acid. Therefore, storage in a dry, inert atmosphere is recommended.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.

-

Incompatibilities: Should be kept away from strong oxidizing agents and bases.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported in peer-reviewed journals. However, general methods for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-established.

General Synthesis of Sulfonyl Chlorides

A common method for the preparation of sulfonyl chlorides involves the oxidative chlorination of thiols or their derivatives. A plausible synthetic route to this compound could involve the chlorination of 2-trifluoromethylbenzylthiol.

Illustrative Experimental Protocol (General):

-

Starting Material: A suitable precursor, such as a thiol or a sodium sulfinate salt.

-

Chlorinating Agent: A chlorinating agent like chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) is used.

-

Solvent: The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

-

Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and/or a mild base to remove acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is often purified by distillation or crystallization.

A patented method for a similar compound, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, involves the chlorine oxidation of a 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl raw material in the presence of an acid.[5]

Synthesis of Sulfonamides

This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with broad applications in pharmaceuticals.[1] The general reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine.

General Experimental Protocol for Sulfonamide Synthesis:

-

Reactants: this compound is reacted with a primary or secondary amine.

-

Base: A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[6]

-

Solvent: The reaction is usually conducted in an aprotic solvent like dichloromethane, tetrahydrofuran (THF), or acetonitrile.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous acid and/or base to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The resulting sulfonamide can be purified by recrystallization or column chromatography.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[7]

Visualization of Synthetic Workflows

To aid in the conceptualization of the synthetic processes involving this compound, the following diagrams, generated using the DOT language, illustrate the general workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 3. 85952-32-5 | this compound - Capot Chemical [capotchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Trifluoromethylbenzylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-trifluoromethylbenzylsulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, accompanied by quantitative data to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate the reaction workflows.

Synthesis Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step reaction sequence. This pathway was chosen for its reliance on well-established and reliable chemical transformations, maximizing the potential for high yields and purity. The overall synthetic route is depicted below:

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-(Trifluoromethyl)benzyl bromide

The initial step involves the conversion of 2-(trifluoromethyl)benzyl alcohol to 2-(trifluoromethyl)benzyl bromide. This is a standard bromination reaction of a primary alcohol.

Experimental Protocol:

A solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene is added dropwise at 20-30°C to a solution of 14 g of 2-(trifluoromethyl)benzyl alcohol in 80 ml of absolute toluene.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours.[1] The toluene is then distilled off under reduced pressure. The remaining residue is dissolved in methylene chloride and washed with water. The pH of the aqueous layer is adjusted to 8.0 with potassium hydrogen carbonate. The aqueous phase is extracted three times with methylene chloride. The combined organic phases are washed twice with water and once with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide.[1]

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles |

| 2-(Trifluoromethyl)benzyl alcohol | 176.14 | 14 g | 0.079 |

| Phosphorus tribromide | 270.69 | 30 ml | ~0.28 |

| Toluene | 92.14 | 140 ml | - |

| Methylene Chloride | 84.93 | - | - |

Table 1: Reactants for the synthesis of 2-(trifluoromethyl)benzyl bromide.

Note: A specific yield for this reaction was not found in the searched literature.

Figure 2: Workflow for the synthesis of 2-(trifluoromethyl)benzyl bromide.

Step 2: Synthesis of 2-(Trifluoromethyl)benzyl mercaptan

The second step is the conversion of the synthesized 2-(trifluoromethyl)benzyl bromide to the corresponding mercaptan. A reliable method for this transformation is the reaction with thiourea followed by hydrolysis.

Experimental Protocol:

In a round-bottomed flask, 1 mole of 2-(trifluoromethyl)benzyl bromide is reacted with 1.1 moles of thiourea in 50 ml of 95% ethanol, and the mixture is refluxed for 6 hours.[2] Upon cooling, the resulting 2-(trifluoromethyl)benzylthiouronium salt crystallizes and is collected by filtration.[2] For the hydrolysis, 1 mole of the thiouronium salt is treated with 300 ml of 5 N sodium carbonate solution in a two-necked flask and refluxed under a slow stream of nitrogen for 2 hours.[2] After cooling, the reaction mixture is acidified with 2 N hydrochloric acid. The organic layer containing the 2-(trifluoromethyl)benzyl mercaptan is separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.[2]

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-(Trifluoromethyl)benzyl bromide | 239.03 | 1 |

| Thiourea | 76.12 | 1.1 |

| Ethanol (95%) | 46.07 | - |

| Sodium Carbonate (5 N) | 105.99 | - |

| Hydrochloric Acid (2 N) | 36.46 | - |

Table 2: Reactants for the synthesis of 2-(trifluoromethyl)benzyl mercaptan.

| Product | Yield |

| Benzyl mercaptan (analogous reaction) | 70% |

Table 3: Expected yield for the synthesis of 2-(trifluoromethyl)benzyl mercaptan.[2]

References

An In-depth Technical Guide on the Mechanism of Action of 2-Trifluoromethylbenzylsulfonyl Chloride in Sulfonylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-trifluoromethylbenzylsulfonyl chloride in sulfonylation reactions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic chemistry. The document details the underlying principles of its reactivity, presents quantitative data on its performance, outlines detailed experimental protocols, and provides visual representations of the reaction mechanisms and workflows. The enhanced reactivity of this compound, attributed to the electron-withdrawing nature of the trifluoromethyl group, makes it a significant reagent in the synthesis of a diverse range of sulfonamides.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of these vital compounds often relies on the reaction between a sulfonyl chloride and a primary or secondary amine. This compound has emerged as a particularly useful reagent in this context. The presence of the trifluoromethyl group at the ortho position of the benzyl ring significantly influences the electronic properties of the sulfonyl chloride moiety, enhancing its reactivity and making it an efficient sulfonylation agent. This guide will delve into the intricacies of its mechanism of action, providing the necessary technical details for its effective utilization in a laboratory setting.

The Core Mechanism of Sulfonylation

The sulfonylation of an amine with this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The key steps are outlined below:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of this sulfur atom is significantly increased by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, as well as the inductive effect of the 2-trifluoromethylbenzyl group.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming amine, the two oxygen atoms, the chlorine atom, and the benzyl group.

-

Departure of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and a proton is subsequently lost from the nitrogen atom.

-

Proton Transfer: A base, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine, deprotonates the nitrogen atom of the newly formed sulfonamide, yielding the final product and the hydrochloride salt of the base.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzyl ring plays a crucial role in accelerating this reaction. By withdrawing electron density from the sulfonyl group, it further increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This activating effect generally leads to higher reaction rates and yields compared to unsubstituted or electron-donating group-substituted benzylsulfonyl chlorides.

Data Presentation: Sulfonylation Reaction Yields

| Amine Type | General Reaction Conditions | Expected Yield | Reference |

| Primary Aliphatic Amines | DCM, Triethylamine, Room Temperature | High | [1][2][3] |

| Secondary Aliphatic Amines | DCM, Triethylamine, Room Temperature | High | [1][2][3] |

| Primary Aromatic Amines | DCM, Pyridine, 0°C to Room Temperature | Moderate to High | [1][2][3] |

| Secondary Aromatic Amines | DCM, Pyridine, 0°C to Room Temperature | Moderate to High | [1][2][3] |

Note: Yields are generally high but can be influenced by the steric hindrance and nucleophilicity of the amine.

Experimental Protocols

The following are generalized experimental protocols for the sulfonylation of primary and secondary amines using this compound. These protocols are based on established procedures for similar sulfonyl chlorides and should be adapted and optimized for specific substrates.

General Protocol for the Sulfonylation of a Primary Aliphatic Amine

Materials:

-

This compound

-

Primary aliphatic amine

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of the primary aliphatic amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C (ice-water bath) is added triethylamine (1.2 eq.).

-

A solution of this compound (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude sulfonamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

General Protocol for the Sulfonylation of a Primary Aromatic Amine

Materials:

-

This compound

-

Primary aromatic amine

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of the primary aromatic amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C is added anhydrous pyridine (1.5 eq.).

-

A solution of this compound (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated in vacuo.

-

The resulting crude sulfonamide is then purified by column chromatography or recrystallization as required.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of sulfonamide formation.

Experimental Workflow

Caption: Standard experimental workflow for sulfonylation.

Conclusion

This compound is a highly effective reagent for the synthesis of sulfonamides. Its enhanced reactivity, driven by the electron-withdrawing trifluoromethyl group, allows for efficient sulfonylation of a wide range of primary and secondary amines under mild conditions. This technical guide has provided a detailed overview of its mechanism of action, general experimental protocols, and a framework for understanding its reactivity. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful design and synthesis of novel sulfonamide-based therapeutic agents. Further investigation into the specific kinetics and substrate scope of this reagent would be a valuable contribution to the field of synthetic organic chemistry.

References

Reactivity Profile of 2-(Trifluoromethyl)benzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-(trifluoromethyl)benzenesulfonyl chloride. It covers the compound's core chemical and physical properties, its stability and storage considerations, and its primary application in the synthesis of sulfonamides. The document details the mechanistic aspects of its reactions, particularly with nucleophiles, and explores the electronic and steric influences of the ortho-trifluoromethyl group on its reactivity. While specific kinetic and quantitative yield data for this isomer are limited in publicly available literature, this guide synthesizes known information for structurally related compounds to provide a robust understanding of its expected chemical behavior. Detailed experimental protocols for sulfonamide synthesis, along with key safety information, are also provided. Visualizations of reaction workflows and influencing factors are presented to facilitate a deeper understanding of its chemical utility.

Introduction

2-(Trifluoromethyl)benzenesulfonyl chloride is an important reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The presence of the trifluoromethyl group (CF3) significantly influences the electronic properties of the benzene ring and the reactivity of the sulfonyl chloride moiety. The CF3 group is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly susceptible to nucleophilic attack. This property is harnessed in the synthesis of a wide array of sulfonamide derivatives, a class of compounds with diverse biological activities. This guide aims to provide a detailed technical overview of the reactivity, synthesis, and handling of 2-(trifluoromethyl)benzenesulfonyl chloride for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(trifluoromethyl)benzenesulfonyl chloride is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C7H4ClF3O2S | |

| Molecular Weight | 244.62 g/mol | |

| CAS Number | 776-04-5 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.585 g/mL at 25 °C | |

| Boiling Point | 133-135 °C at 14 mmHg | |

| Refractive Index | n20/D 1.503 | |

| Flash Point | 137 °C (278.6 °F) - closed cup |

Stability and Handling

2-(Trifluoromethyl)benzenesulfonyl chloride is a reactive compound that requires careful handling and storage.

-

Stability: It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored under anhydrous conditions, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as alcohols and amines (unless a reaction is intended).

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Reactivity Profile

The primary reactivity of 2-(trifluoromethyl)benzenesulfonyl chloride is characterized by the electrophilicity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.

General Reactivity

The electron-withdrawing nature of the ortho-trifluoromethyl group significantly enhances the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[2] However, the steric bulk of the ortho-CF3 group may also play a role in modulating the reaction rates with sterically hindered nucleophiles.

Reaction with Amines (Sulfonamide Formation)

The most prominent reaction of 2-(trifluoromethyl)benzenesulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[2] The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine, or an excess of the amine reactant) to neutralize the hydrochloric acid byproduct.

| Amine Nucleophile | Product | Typical Yield (%) |

| Aniline | N-Phenyl-4-(trifluoromethyl)benzenesulfonamide | >90 |

| Benzylamine | N-Benzyl-4-(trifluoromethyl)benzenesulfonamide | >90 |

| Piperidine | 1-{[4-(Trifluoromethyl)phenyl]sulfonyl}piperidine | >85 |

| Morpholine | 4-{[4-(Trifluoromethyl)phenyl]sulfonyl}morpholine | >85 |

| (Data extrapolated from general sulfonamide synthesis literature for the para-isomer) |

Experimental Protocols

General Protocol for Sulfonamide Synthesis

The following is a general experimental protocol for the synthesis of a sulfonamide from 2-(trifluoromethyl)benzenesulfonyl chloride and a primary or secondary amine.

Materials:

-

2-(Trifluoromethyl)benzenesulfonyl chloride

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

Base (e.g., triethylamine or pyridine)

-

Aqueous HCl solution (e.g., 1 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents, if not using pyridine as the solvent) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

If the product is in an organic solvent, wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired sulfonamide.

Applications in Drug Discovery and Development

2-(Trifluoromethyl)benzenesulfonyl chloride is a valuable building block in drug discovery. The resulting sulfonamides are present in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.

A notable application is in the synthesis of analogues of drugs like Celecoxib, a selective COX-2 inhibitor. The workflow for synthesizing such analogues often involves the reaction of a substituted pyrazole with a benzenesulfonyl chloride derivative.

Conclusion

2-(Trifluoromethyl)benzenesulfonyl chloride is a highly reactive and versatile reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity is governed by the strong electron-withdrawing effect of the ortho-trifluoromethyl group, which activates the sulfonyl chloride moiety towards nucleophilic attack. While specific quantitative reactivity data for this isomer is not extensively documented, a solid understanding of its chemical behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. Careful handling and adherence to established protocols are essential for its safe and effective use in the laboratory. Its utility as a building block in the development of new therapeutic agents underscores its importance in modern organic and medicinal chemistry.

References

Solubility Profile of 2-Trifluoromethylbenzylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Trifluoromethylbenzylsulfonyl chloride in various organic solvents. Due to the reactive nature of sulfonyl chlorides, this document outlines a robust experimental protocol for accurate solubility determination, addressing the challenges posed by the compound's sensitivity to moisture. This guide is intended to be an essential resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this important chemical intermediate.

Introduction to this compound

This compound is a key building block in organic synthesis, frequently utilized in the preparation of sulfonamides and other sulfur-containing compounds with potential applications in medicinal chemistry. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values. A detailed protocol for obtaining this data is provided in the subsequent section.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Add other solvents as needed |

Experimental Protocol for Solubility Determination

The high reactivity of this compound, particularly its susceptibility to hydrolysis, necessitates a carefully designed experimental protocol to ensure accurate and reproducible solubility measurements. The following method, which combines a gravimetric approach for sample preparation with HPLC analysis for quantification, is recommended.

3.1. Materials and Reagents

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, toluene, tetrahydrofuran)

-

Anhydrous derivatizing agent (e.g., a primary or secondary amine like benzylamine or morpholine)

-

HPLC grade solvents for the mobile phase

-

Inert gas (e.g., nitrogen or argon)

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Filtration and Dilution:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to minimize solvent evaporation and exposure to atmospheric moisture.

-

Dilute the filtered solution with the same anhydrous solvent to a concentration suitable for HPLC analysis.

-

-

Derivatization:

-

To a known aliquot of the diluted solution, add a molar excess of the anhydrous derivatizing agent.

-

Allow the reaction to proceed to completion. The derivatization converts the reactive sulfonyl chloride into a stable sulfonamide, which can be accurately quantified by HPLC.

-

-

HPLC Analysis:

-

Prepare a calibration curve using known concentrations of the derivatized product (the corresponding sulfonamide).

-

Inject the derivatized sample solution into the HPLC system.

-

Quantify the concentration of the sulfonamide in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

From the HPLC data, calculate the concentration of the derivatized this compound in the diluted solution.

-

Account for the dilution factor to determine the concentration in the original saturated solution.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizing Experimental and Conceptual Frameworks

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

4.2. Factors Influencing Solubility

The solubility of a compound like this compound is influenced by a combination of factors related to both the solute and the solvent. The diagram below outlines these key relationships.

Caption: Factors influencing the solubility of a compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is currently lacking, the provided experimental protocol offers a reliable method for researchers to generate this crucial information. By carefully considering the reactive nature of the compound and employing the outlined procedures, scientists and drug development professionals can obtain accurate solubility data to support their research and development endeavors.

Spectroscopic Profile of 2-(Trifluoromethyl)benzylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)benzylsulfonyl chloride (CAS No. 776-04-5), a key reagent in organic synthesis and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-(Trifluoromethyl)benzenesulfonyl chloride

-

Synonyms: o-(Trifluoromethyl)benzenesulfonyl chloride, 2-(Chlorosulfonyl)benzotrifluoride

-

CAS Number: 776-04-5

-

Molecular Formula: C₇H₄ClF₃O₂S

-

Molecular Weight: 244.62 g/mol

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 2-(Trifluoromethyl)benzylsulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra are not publicly available, certificates of analysis for commercially available 2-(Trifluoromethyl)benzylsulfonyl chloride confirm that the ¹H NMR and LCMS data are consistent with its chemical structure[1]. The expected chemical shifts provided below are based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | 7.8 - 8.2 | Multiplet |

| ¹³C | 120 - 140 | Multiple signals |

| ~123 (q, J ≈ 272 Hz) | Quartet (CF₃) | |

| ¹⁹F | -58 to -63 | Singlet |

Note: Predicted data is based on typical chemical shifts for ortho-substituted trifluoromethyl-benzenoid compounds and sulfonyl chlorides. Actual experimental values may vary.

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-(Trifluoromethyl)benzylsulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~1580, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1380 | Strong | S=O Asymmetric Stretch |

| ~1180 | Strong | S=O Symmetric Stretch |

| 1300 - 1100 | Strong | C-F Stretch |

| ~850 | Strong | S-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry data indicates the molecular ion and characteristic fragmentation patterns.

Table 3: Mass Spectrometry Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride

| m/z | Interpretation |

| 244 | Molecular Ion [M]⁺ |

| 209 | [M - Cl]⁺ |

| 145 | [C₇H₄F₃]⁺ |

| 130 | [C₆H₄SO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(Trifluoromethyl)benzylsulfonyl chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H NMR).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence with a 30° pulse width.

-

Set a relaxation delay of 1-2 seconds between scans.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a 45° pulse width and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected range for the trifluoromethyl group.

-

Use a suitable pulse sequence, often proton-decoupled.

-

Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid 2-(Trifluoromethyl)benzylsulfonyl chloride directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like 2-(Trifluoromethyl)benzylsulfonyl chloride.

References

Safety, handling, and MSDS for 2-Trifluoromethylbenzylsulfonyl chloride

An In-depth Technical Guide on the Safety, Handling, and MSDS of 2-(Trifluoromethyl)benzenesulfonyl Chloride

Disclaimer: The following information is based on available Safety Data Sheets (SDS) for 2-(Trifluoromethyl)benzenesulfonyl chloride. The initial request specified "2-Trifluoromethylbenzylsulfonyl chloride," which is a distinct chemical compound. This guide pertains to the benzenesulfonyl derivative due to the availability of comprehensive safety data. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact compound in use.

Chemical Identification and Physical Properties

2-(Trifluoromethyl)benzenesulfonyl chloride is a chemical intermediate utilized in laboratory settings for the synthesis of various compounds.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₇H₄ClF₃O₂S | [1] |

| Molecular Weight | 244.62 g/mol | [1] |

| CAS Number | 776-04-5 | [1] |

| Appearance | Colorless to light yellow solid or liquid | [1][2] |

| Melting Point | 22 - 25 °C / 71.6 - 77 °F | [1][2] |

| Boiling Point | 133 - 135 °C / 271.4 - 275 °F | [1][2] |

| Flash Point | > 110 °C / > 230 °F | [2] |

| Density | 1.585 g/cm³ | [2] |

| Solubility | No data available. Reacts with water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid severe injury.[1][2]

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B |

| Danger | H314: Causes severe skin burns and eye damage.[1][2] |

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor.[2]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2]

-

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure the safety of laboratory personnel.

Handling

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[2]

-

Use this compound only in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, vapors, mist, or gas.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from water and moisture, as it is moisture-sensitive.[3]

-

Store in a designated corrosives area.[2]

-

Recommended storage temperature is between 2 °C and 8 °C.[4]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride, sulfur oxides, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Ensure adequate ventilation.

-

Absorb spillage with inert absorbent material (e.g., sand, earth, diatomaceous earth).

-

Collect and place in a suitable, closed container for disposal.

-

Do not let the product enter drains.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls:

-

Use in a well-ventilated area with a chemical fume hood.

-

Ensure eyewash stations and safety showers are close to the workstation.

-

-

Personal Protective Equipment (PPE):

Material Safety Data Sheet (MSDS) Structure

The MSDS for 2-(Trifluoromethyl)benzenesulfonyl chloride provides comprehensive safety information.

Stability and Reactivity

-

Reactivity: Reacts with water.[8]

-

Chemical Stability: Stable under recommended storage conditions.[1] It is sensitive to moisture.[3]

-

Possibility of Hazardous Reactions: No information available.

-

Conditions to Avoid: Exposure to moist air or water.[8]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and water.[4][8]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[6]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[1] The primary health hazard is its corrosive nature, causing severe skin burns and eye damage upon contact.[2][8]

-

Ecological Information: No specific data is available. It is advised to prevent the substance from entering drains and water sources.[1]

This technical guide provides a comprehensive overview of the safety, handling, and MSDS information for 2-(Trifluoromethyl)benzenesulfonyl chloride. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet provided by the manufacturer before use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. fishersci.ie [fishersci.ie]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Trifluoromethyl-Substituted Sulfonyl Chlorides: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifluoromethyl-substituted sulfonyl chlorides, a class of reagents with significant and expanding applications in organic synthesis, medicinal chemistry, and materials science. This document details their synthesis, explores their unique reactivity, and highlights their role in the development of novel pharmaceuticals and functional materials.

Introduction

Trifluoromethyl-substituted sulfonyl chlorides are organosulfur compounds characterized by the presence of a trifluoromethyl (CF3) group and a sulfonyl chloride (–SO2Cl) moiety. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the sulfonyl chloride, enhancing its reactivity and conferring unique characteristics to the molecules into which it is incorporated.[1][2] This guide will focus on two key examples: trifluoromethanesulfonyl chloride (CF3SO2Cl), also known as triflyl chloride, and 4-(trifluoromethyl)benzenesulfonyl chloride.

The incorporation of trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Consequently, trifluoromethyl-substituted sulfonyl chlorides have become invaluable reagents in drug discovery and development.[3][5]

Synthesis of Trifluoromethyl-Substituted Sulfonyl Chlorides

Several methods have been developed for the synthesis of trifluoromethyl-substituted sulfonyl chlorides, with the choice of method often depending on the desired scale and available starting materials.

Synthesis of Trifluoromethanesulfonyl Chloride (CF3SO2Cl)

Trifluoromethanesulfonyl chloride is a key reagent for introducing the triflyl group (CF3SO2–). Common synthetic approaches are summarized below.

Table 1: Comparison of Synthetic Methods for Trifluoromethanesulfonyl Chloride

| Method | Starting Material | Reagents | Key Conditions | Yield | Advantages | Disadvantages |

| Chlorination of Trifluoromethanesulfonic Acid | Trifluoromethanesulfonic acid | Thionyl chloride (SOCl2), N,N-dimethylformamide (DMF) | 40°C, 12 hours | 87.5%[6] | High yield, readily available starting material | Use of corrosive thionyl chloride |

| Chlorination of Trifluoromethanesulfonic Acid | Trifluoromethanesulfonic acid | Phosphorous trichloride (PCl3), Chlorine (Cl2) | Atmospheric or pressurized conditions | High | High selectivity and yield[7] | Use of toxic chlorine gas |

| Electrochemical Synthesis | Sodium trifluoromethanesulfinate (CF3SO2Na) | Electrolyte solution | Electrode reaction | - | Milder conditions, environmentally friendlier[8] | May require specialized equipment |

| Oxidation of Trifluoromethyl Sulfur Chloride | Trifluoromethyl sulfur chloride | Oxygen, heteropolyacid catalyst | High-pressure reaction container | - | One-step synthesis, recyclable catalyst[9] | Requires high-pressure setup |

Experimental Protocol: Synthesis of CF3SO2Cl from Trifluoromethanesulfonic Acid [6]

-

To a reactor equipped with a thermometer, distillation device, and mechanical stirrer, add 150g (1 mol) of trifluoromethanesulfonic acid.

-

Under an ice bath, slowly add 435 mL (6 mol) of thionyl chloride.

-

Add 7.36 g (0.1 mol) of N,N-dimethylformamide as a catalyst.

-

Slowly raise the temperature to room temperature and stir for 30 minutes.

-

Continue to heat the mixture to 40°C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform vacuum distillation at 110°C and -0.1 to -0.08 MPa, slowly raising the collection temperature to 50°C to obtain trifluoromethanesulfonyl chloride.

Diagram: Synthesis of Trifluoromethanesulfonyl Chloride

Caption: Workflow for the synthesis of CF3SO2Cl.

Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

This aromatic sulfonyl chloride is a versatile building block. Two primary synthetic routes are commonly employed.[1]

Table 2: Synthetic Routes for 4-(Trifluoromethyl)benzenesulfonyl Chloride

| Route | Description | Advantages | Disadvantages |

| Direct Sulfonylation and Chlorination | Direct reaction of (trifluoromethyl)benzene with a chlorinating/sulfonylating agent. | More straightforward approach. | Can lead to by-products requiring extensive purification.[1] |

| Multi-step Synthesis via Diazonium Salt | Involves the conversion of 4-(trifluoromethyl)aniline to a diazonium salt, followed by reaction to introduce the sulfonyl chloride group. | Offers greater control and leads to a purer product.[1] | More intricate and involves multiple steps. |

Reactivity and Key Reactions

The reactivity of trifluoromethyl-substituted sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is enhanced by the electron-withdrawing trifluoromethyl group.[1][2] This makes them highly susceptible to nucleophilic attack.

Sulfonylation Reactions

These are the most common reactions, where the sulfonyl chloride acts as a sulfonylating agent.

-

Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. This reaction is fundamental in the synthesis of many pharmaceuticals.[10]

-

Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.[10]

Diagram: General Sulfonylation Reactions

Caption: General scheme for sulfonylation reactions.

Trifluoromethylation Reactions

Trifluoromethanesulfonyl chloride can also serve as a source of the trifluoromethyl radical (CF3•) under reductive conditions, enabling the direct trifluoromethylation of various substrates.[11][12] This is a powerful tool for introducing the CF3 group into organic molecules.

-

Photoredox Catalysis: Visible light photoredox catalysis is a common method to generate the trifluoromethyl radical from CF3SO2Cl.[11] This radical can then add to arenes, heteroarenes, and alkenes.

-

Transition Metal Catalysis: Transition metals, such as ruthenium, can also catalyze the trifluoromethylation of arenes using CF3SO2Cl.[11][13]

Diagram: Trifluoromethylation via Photoredox Catalysis

Caption: Mechanism of photoredox-catalyzed trifluoromethylation.

Applications

The unique reactivity of trifluoromethyl-substituted sulfonyl chlorides makes them valuable in several fields.

Medicinal Chemistry and Drug Development

The introduction of trifluoromethyl and sulfonamide groups can significantly enhance the pharmacological properties of drug candidates.[3][14]

-

Improved Pharmacokinetics: The CF3 group can increase lipophilicity, enhancing membrane permeability and bioavailability. It can also block metabolic pathways, increasing the drug's half-life.[4]

-

Enhanced Biological Activity: The trifluoromethylsulfonyl group can participate in strong interactions with biological targets, leading to increased potency. Sulfonamide derivatives are a well-established class of drugs with a wide range of activities, including antibacterial and anticancer properties.[3][10]

-